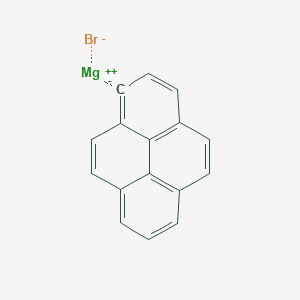

Pyren-1-ylmagnesium bromide

Description

Historical Context and Evolution of Grignard Reagents in Chemical Research

The history of organomagnesium reagents is intrinsically linked to the pioneering work of French chemist Victor Grignard. In 1900, while working under his doctoral advisor Philippe Barbier, Grignard discovered that reacting an organic halide with magnesium metal in an ethereal solvent produced a highly reactive organomagnesium halide. rsc.orgrsc.org This breakthrough was an improvement upon Barbier's one-pot reaction, which gave inconsistent yields. rsc.org Grignard's two-step procedure, involving the separate preparation of the organomagnesium reagent followed by its reaction with a substrate, proved to be far more reliable and versatile. rsc.org

These newly discovered reagents, which came to be known as Grignard reagents, demonstrated a remarkable ability to act as potent carbon nucleophiles, readily attacking electrophilic centers such as those in aldehydes, ketones, and esters. rsc.orgbyjus.com This discovery revolutionized organic synthesis by providing a straightforward method for forming new carbon-carbon bonds, a fundamental transformation in the construction of organic molecules. rsc.orgbyjus.com The significance of this work was swiftly recognized, and Victor Grignard was awarded the Nobel Prize in Chemistry in 1912 for his discovery. byjus.com

Over the past century, the scope and application of Grignard reagents have expanded immensely. Initially used for the synthesis of alcohols, their utility has grown to encompass a vast array of chemical transformations, including their use in cross-coupling reactions catalyzed by transition metals. researchgate.net The fundamental nature of the Grignard reagent, a compound with the general formula R-Mg-X (where R is an alkyl or aryl group and X is a halogen), remains a central pillar of modern synthetic organic chemistry. byjus.com

Significance of Organometallic Chemistry in Modern Synthetic Methodologies

Organometallic chemistry, the study of compounds containing at least one bond between a carbon atom of an organic compound and a metal, has become an indispensable tool in modern synthesis. researchgate.netorgsyn.org The unique reactivity of organometallic compounds, stemming from the polarity of the carbon-metal bond, allows for chemical transformations that are often difficult or impossible to achieve using traditional organic reagents. wisc.edu This field merges the principles of organic and inorganic chemistry, leading to highly selective and efficient catalytic processes. orgsyn.org

The importance of organometallic chemistry is highlighted by its central role in catalysis. Many organometallic compounds are highly effective catalysts for a wide range of reactions, including hydrogenation, polymerization, and, most notably, cross-coupling reactions. researchgate.netaip.org These catalytic processes often operate under mild conditions and with high selectivity, which is crucial for the synthesis of complex molecules such as pharmaceuticals and advanced materials. researchgate.net The ability to fine-tune the steric and electronic properties of the ligands attached to the metal center allows chemists to control the reactivity and selectivity of the catalyst with a high degree of precision. wisc.edu

Furthermore, organometallic reagents are fundamental in stoichiometric reactions for the formation of new bonds. wisc.edu Grignard reagents and organolithium compounds, for example, are routinely used to create carbon-carbon bonds, which is a critical step in the assembly of complex molecular frameworks. researchgate.net The continued development of new organometallic reagents and catalysts is a key driver of innovation, enabling more sustainable and efficient chemical manufacturing processes. aip.org

Unique Characteristics of Pyrene (B120774) in Conjugated Systems and Materials Science

Pyrene is a polycyclic aromatic hydrocarbon (PAH) composed of four fused benzene (B151609) rings, which form a planar and extensively conjugated π-electron system. organic-chemistry.org This unique electronic structure imparts a set of distinctive photophysical properties that have made pyrene a molecule of significant interest in materials science. One of its most notable characteristics is its strong blue fluorescence with a high quantum yield and a long-lived excited state. aip.orguky.edu

A particularly fascinating feature of pyrene is its ability to form excimers, which are excited-state dimers that form between a photoexcited pyrene molecule and a ground-state pyrene molecule in close proximity. uky.edu The fluorescence emission of the pyrene monomer is structurally resolved with sharp peaks, while the excimer emission is a broad, structureless band that is red-shifted. The ratio of the excimer to monomer fluorescence intensity is highly sensitive to the distance between the pyrene units and the polarity of their microenvironment. aip.org This property has made pyrene an invaluable fluorescent probe for studying the structure and dynamics of polymers, biological systems, and other complex molecular assemblies. uky.edu

In recent years, the applications of pyrene have expanded beyond its use as a fluorescent probe into the realm of organic electronics. uky.edu The extended π-conjugation and inherent charge-transport properties of the pyrene core make it an attractive building block for organic light-emitting diodes (OLEDs), field-effect transistors (OFETs), and photovoltaic devices. uky.edunih.gov By chemically modifying the pyrene backbone, researchers can tune its electronic and optical properties to suit specific applications, leading to the development of novel high-performance organic materials. nih.gov

Rationale for Investigating Pyren-1-ylmagnesium Bromide as a Key Intermediate

The synthesis of functionalized pyrene derivatives is crucial for harnessing their unique properties in materials science and other fields. Direct electrophilic substitution on the pyrene core typically occurs at the 1, 3, 6, and 8 positions. uky.edu To introduce a wider range of functional groups and construct more complex pyrene-based architectures, it is often necessary to employ organometallic intermediates.

Pyren-1-ylmagnesium bromide, as a Grignard reagent, serves as a powerful nucleophilic synthon of the pyrene moiety. It can be readily prepared from 1-bromopyrene (B33193), which is accessible through the direct bromination of pyrene. orgsyn.org The rationale for investigating this specific reagent lies in its potential to act as a versatile building block for the synthesis of a variety of 1-substituted pyrene derivatives.

By reacting Pyren-1-ylmagnesium bromide with different electrophiles, a diverse array of functional groups can be introduced at the 1-position of the pyrene ring. For instance, its reaction with carbon dioxide provides a direct route to pyrene-1-carboxylic acid, while its reaction with aldehydes and ketones yields the corresponding secondary and tertiary alcohols. uky.eduaip.org These functionalized pyrenes can then serve as monomers for polymerization or as key components in the synthesis of more elaborate molecular systems for electronic and photonic applications. uky.edu The study of Pyren-1-ylmagnesium bromide is therefore essential for expanding the synthetic toolbox available to chemists working in the field of functional organic materials.

Research Findings: Synthesis and Reactivity of Pyren-1-ylmagnesium Bromide

Detailed studies have demonstrated the successful in situ preparation of Pyren-1-ylmagnesium bromide and its subsequent application in synthesis.

Synthesis

Pyren-1-ylmagnesium bromide is typically prepared by the reaction of 1-bromopyrene with magnesium turnings in an anhydrous ethereal solvent, such as tetrahydrofuran (B95107) (THF), under an inert atmosphere. aip.orgaip.org The reaction initiation can be facilitated by the addition of a small amount of an activator, like iodine. aip.org The formation of the Grignard reagent is generally conducted at a moderately elevated temperature, for example, 55 °C, to ensure the reaction proceeds to completion. aip.org

Table 1: Synthesis of Pyren-1-ylmagnesium Bromide and Subsequent Reactions

| Reactant | Reagent | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 1-Bromopyrene | Mg, cat. I₂ | Anhydrous THF | 1. 55 °C, 1 h | Pyren-1-ylmagnesium bromide | in situ | aip.org |

| Pyren-1-ylmagnesium bromide | Anhydrous DMF | Anhydrous THF | 1. 0 °C to rt, 12 h; 2. Sat. aq. NH₄Cl | 1-Pyrenecarbaldehyde | 95% | aip.org |

| Pyren-1-ylmagnesium bromide | Dry CO₂ | Anhydrous THF | 1. 0 °C, 0.5 h; 2. Acidic workup | 1-Pyrenecarboxylic acid | - | aip.org |

| 1-Bromopyrene | Mg | THF | in situ | Pyren-1-ylmagnesium bromide | in situ | uky.edu |

| Pyren-1-ylmagnesium bromide | 4-Bromobenzaldehyde (B125591) | THF | Grignard Reaction | (4-Bromophenyl)(pyren-1-yl)methanol | 76% | uky.edu |

This table is interactive. You can sort and filter the data.

Reactivity with Electrophiles

The utility of Pyren-1-ylmagnesium bromide is demonstrated through its reactions with various electrophiles to yield functionalized pyrene derivatives.

Carbonylation: The reaction of in situ prepared Pyren-1-ylmagnesium bromide with anhydrous N,N-dimethylformamide (DMF) followed by an aqueous workup with saturated ammonium (B1175870) chloride solution affords 1-pyrenecarbaldehyde in a high yield of 95%. aip.org

Carboxylation: When dry carbon dioxide is passed through the solution of the Grignard reagent, followed by an acidic workup, 1-pyrenecarboxylic acid is formed. aip.org

Reaction with Aldehydes: The Grignard reagent reacts with other aldehydes, such as 4-bromobenzaldehyde, to produce the corresponding secondary alcohol, (4-bromophenyl)(pyren-1-yl)methanol, in good yield (76%). uky.edu This product can be further transformed, for example, through reduction of the hydroxyl group. uky.edu

These reactions underscore the role of Pyren-1-ylmagnesium bromide as a robust and efficient intermediate for introducing functionality onto the pyrene core, paving the way for the synthesis of a wide range of derivatives for materials science and other applications.

Structure

3D Structure of Parent

Properties

IUPAC Name |

magnesium;1H-pyren-1-ide;bromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9.BrH.Mg/c1-3-11-7-9-13-5-2-6-14-10-8-12(4-1)15(11)16(13)14;;/h1-5,7-10H;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXYHAVMIFMSVFP-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C=CC4=[C-]C=CC(=C43)C=C2.[Mg+2].[Br-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9BrMg | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.45 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Synthetic Methodologies for Pyren 1 Ylmagnesium Bromide

Direct Grignard Formation from Halogenated Pyrene (B120774) Precursors

The conversion of 1-bromopyrene (B33193) to Pyren-1-ylmagnesium bromide follows the fundamental principles of Grignard reagent synthesis, discovered by Victor Grignard. wikipedia.org The process involves the reaction of the aryl halide with magnesium metal in an appropriate etheral solvent. geeksforgeeks.orgbyjus.com The resulting organomagnesium compound is a potent nucleophile and a valuable intermediate in organic synthesis. byjus.comresearchgate.net

The successful formation of Pyren-1-ylmagnesium bromide with high purity and in good yield is highly dependent on the careful control of several key reaction parameters. numberanalytics.com These include the choice of solvent, the method used to activate the magnesium surface, and precise control over temperature and reaction duration.

The choice of solvent is critical in Grignard reactions. Ethereal solvents such as diethyl ether and tetrahydrofuran (B95107) (THF) are standard because they are typically unreactive towards the Grignard reagent and serve to stabilize it through coordination of the ether oxygen atoms to the magnesium center. wikipedia.orgbyjus.com For the preparation of Pyren-1-ylmagnesium bromide, anhydrous tetrahydrofuran (THF) is a commonly used solvent. sigmaaldrich.com It is imperative that the solvent and all glassware are completely anhydrous, as Grignard reagents are highly reactive towards protic sources like water, which would lead to the protonolysis of the reagent and the formation of pyrene, thus reducing the yield. wikipedia.orgebsco.comlibretexts.org

A common challenge in Grignard synthesis is the initiation of the reaction, which is often hindered by a passivating layer of magnesium oxide on the surface of the magnesium metal. wikipedia.orgresearchgate.net To overcome this, various activation strategies have been developed. Mechanical methods include crushing the magnesium pieces in situ or vigorous stirring to expose a fresh, reactive metal surface. wikipedia.orgstackexchange.com

Chemical activation is more common and involves the use of activating agents. A small crystal of iodine is a frequently used activator; it can react with the magnesium to form magnesium iodide, which helps to etch the oxide layer. wikipedia.orgresearchgate.netstackexchange.com For the synthesis of Pyren-1-ylmagnesium bromide, iodine has been documented as a catalyst. orgsyn.orgolemiss.edu Other chemical activators include 1,2-dibromoethane, which produces ethene gas upon reaction, providing a visual cue that activation has been successful, and diisobutylaluminum hydride (DIBAH), which can activate the magnesium surface and also act as a drying agent. wikipedia.orgstackexchange.comacs.org

| Activation Method | Activator | Mechanism/Observation | Reference |

| Mechanical | None (Physical) | Crushing or stirring exposes fresh Mg surface. | wikipedia.orgstackexchange.com |

| Chemical | Iodine (I₂) | Reacts with Mg to etch the MgO layer. | wikipedia.orgresearchgate.netstackexchange.comorgsyn.orgolemiss.edu |

| Chemical | 1,2-Dibromoethane | Reacts to form innocuous side-products and ethene gas. | wikipedia.orgresearchgate.netstackexchange.com |

| Chemical | DIBAH | Activates surface and dries the reaction mixture. | acs.org |

Temperature management is crucial for a successful Grignard reaction. The formation is an exothermic process, and controlling the temperature prevents the reaction from becoming too vigorous and minimizes the formation of side products. google.com For aryl bromides like 1-bromopyrene, the initiation of the Grignard reagent formation can often be performed at or below 20 °C in THF. acs.org This allows for easy detection of the reaction's onset through the subsequent temperature rise. acs.org In some specialized cases involving functionalized aryl bromides, reactions are conducted at very low temperatures, such as -78 °C, to preserve sensitive functional groups. researchgate.netcmu.edu

The reaction time can vary. Typically, the solution of the aryl halide is added dropwise to the magnesium suspension to maintain a controlled reaction rate. miracosta.edu After the addition is complete, the mixture may be stirred or heated under reflux for a period, ranging from 30 minutes to several hours, to ensure the reaction goes to completion. wikipedia.orglibretexts.orgmiracosta.eduprepchem.com

Precursor Synthesis: Bromination of Pyrene

The essential starting material for the synthesis of Pyren-1-ylmagnesium bromide is 1-bromopyrene. orgsyn.org This precursor is synthesized via the electrophilic bromination of pyrene.

The electronic structure of pyrene dictates that electrophilic aromatic substitution occurs preferentially at the non-K region positions (1, 3, 6, and 8). nih.govnih.govnsf.gov Several methods have been developed to achieve the regioselective monobromination of pyrene to yield the desired 1-bromo isomer with high efficiency.

One of the earliest reported methods involves the direct bromination of pyrene with a stoichiometric amount of bromine in a solvent like carbon tetrachloride or nitrobenzene. nih.govorgsyn.org Care must be taken to avoid an excess of bromine, which can lead to the formation of dibromopyrene isomers. orgsyn.org

A more modern and high-yielding method utilizes a combination of hydrobromic acid (HBr) and hydrogen peroxide (H₂O₂) in a mixed solvent system of methanol (B129727) and diethyl ether. orgsyn.orgnih.gov This procedure has been reported to produce 1-bromopyrene in yields as high as 96%. nih.gov Another reported method uses dibromohydantoin in dichloromethane (B109758) to achieve the monobromination. chemicalbook.com The product, 1-bromopyrene, is typically a pale yellow solid that can be purified by recrystallization. orgsyn.orgnih.gov

| Brominating Agent | Solvent | Conditions | Yield (%) | Reference |

| Bromine (Br₂) | Carbon Tetrachloride (CCl₄) | Dropwise addition, stirred overnight | 78–86 | orgsyn.org |

| HBr / H₂O₂ | Methanol / Diethyl Ether | Cooled to 15 °C, stirred overnight | 77 | orgsyn.org |

| HBr / H₂O₂ | Methanol / Diethyl Ether | Cooled below 12 °C, then 30 °C for 12h | 90 | rsc.org |

| N-Bromosuccinimide (NBS) | Dichloromethane (CH₂Cl₂) | Not specified | Not specified | nih.gov |

Alternative Halogenation Approaches to 1-Halopyrene

The synthesis of pyren-1-ylmagnesium bromide is critically dependent on the availability of 1-halopyrene precursors, primarily 1-bromopyrene and, to a lesser extent, 1-iodopyrene (B1601410). While direct bromination of pyrene is a common method, several alternative approaches offer advantages in terms of selectivity, reaction conditions, and safety. These methods avoid the use of elemental bromine and provide reliable routes to the necessary 1-halopyrene starting materials.

A notable method involves the use of a hydrogen peroxide-hydrobromic acid system. In a mixture of methanol and diethyl ether, pyrene reacts with aqueous HBr in the presence of H2O2 to yield 1-bromopyrene. orgsyn.org This procedure is advantageous as it avoids harsher reagents and can produce the product in high yield after a straightforward workup. orgsyn.orgrsc.org Another widely used reagent is N-Bromosuccinimide (NBS), which serves as a safer and more manageable source of electrophilic bromine for the monobromination of pyrene. google.com

For the synthesis of 1-iodopyrene, a common precursor for preparing the corresponding Grignard reagent, a direct iodination method using periodic acid has been reported. Refluxing pyrene with periodic acid in 95% ethanol (B145695) provides a pathway to 1-iodopyrene through what is presumed to be an electrophilic aromatic substitution mechanism.

The following table summarizes various alternative halogenation methods for producing 1-halopyrenes.

| Halogenating System | Target Compound | Solvent(s) | Key Conditions | Yield | Citation(s) |

| HBr / H₂O₂ | 1-Bromopyrene | Methanol / Diethyl Ether | Slow addition of H₂O₂ below 12-15°C, then stirred at ambient temperature. | ~77-90% | orgsyn.orgrsc.org |

| N-Bromosuccinimide (NBS) | 1-Bromopyrene | N,N-Dimethylformamide (DMF) | Dropwise addition of NBS solution to pyrene solution, stirred for 2 hours. | Not specified | google.com |

| Periodic Acid (H₅IO₆) | 1-Iodopyrene | 95% Ethanol | Reflux | Not specified |

Indirect Synthetic Routes to Pyren-1-ylmagnesium Bromide Equivalents

Beyond the direct synthesis from 1-bromopyrene and magnesium, pyren-1-ylmagnesium bromide or its reactive equivalents can be generated through indirect methods. These routes typically involve the initial formation of a different organometallic species, which is then converted to the desired Grignard reagent via transmetalation.

Transmetalation from Other Organometallic Species

Transmetalation offers a powerful strategy to access Grignard reagents that may be difficult to prepare directly. This process involves a metal-halogen exchange or a metal-metal exchange, typically from a more electropositive metal to a less electropositive one.

One of the most common indirect routes to generating a pyren-1-yl Grignard equivalent is through an organolithium intermediate. 1-Lithiopyrene is readily prepared by treating 1-bromopyrene with a strong organolithium base, such as n-butyllithium (n-BuLi), in an anhydrous solvent like tetrahydrofuran (THF) at low temperatures (e.g., -78 °C). orgsyn.orgbeilstein-journals.org

The resulting 1-lithiopyrene is a versatile intermediate in its own right, used for example in the synthesis of 1-pyreneboronic acid by quenching with trimethyl borate. uky.edu For the purpose of generating the Grignard reagent, the 1-lithiopyrene solution can be treated in situ with a magnesium salt, typically anhydrous magnesium bromide (MgBr₂). The lithium-magnesium exchange reaction proceeds readily to afford pyren-1-ylmagnesium bromide. This method is particularly useful when the direct reaction between the aryl halide and magnesium is sluggish or fails.

Reaction Scheme: Pyrene-Br + n-BuLi → Pyrene-Li + n-BuBr Pyrene-Li + MgBr₂ → Pyrene-MgBr + LiBr

Organozinc reagents have gained prominence due to their tolerance of a wider range of functional groups compared to the more reactive Grignard and organolithium compounds. Pyren-1-ylzinc bromide can be prepared from 1-bromopyrene and activated zinc. A recently developed method involves the reaction of 1-bromopyrene with zinc dust and allyl chloride, catalyzed by cobalt(II) bromide and a trace of trifluoroacetic acid in acetonitrile. mdpi.com This in situ generated organozinc reagent has been successfully used in palladium-catalyzed cross-coupling reactions. mdpi.comresearchgate.netresearchgate.net

While direct transmetalation from an organozinc compound to a Grignard reagent is less common than from an organolithium species, it is mechanistically feasible. The equilibrium of such a reaction would depend on the specific reaction conditions and the relative electrochemical potentials of the metals. This route represents a potential, though less standard, pathway to pyren-1-ylmagnesium bromide equivalents, especially in contexts where the milder organozinc precursor is advantageous to form initially.

Other Non-Standard Preparations

While less common, other organometallic intermediates could theoretically serve as precursors to pyren-1-ylmagnesium bromide. For instance, organocadmium reagents, which can be prepared from Grignard reagents, demonstrate the diverse organometallic chemistry of pyrene. The reaction of pyren-1-ylmagnesium bromide with cadmium chloride (CdCl₂) produces the corresponding pyren-1-ylcadmium species. nih.gov Although this is a transformation from a Grignard reagent, it highlights the accessibility of various pyrene-metal derivatives. The reverse reaction, a transmetalation from cadmium to magnesium, is not a standard preparative method for Grignard reagents. The development of novel, non-standard preparations remains an area of academic interest, though routes involving organolithium and organozinc intermediates are the most established indirect pathways. nih.govresearchgate.net

Iii. Reactivity and Transformation Chemistry of Pyren 1 Ylmagnesium Bromide

Fundamental Grignard Reactivity Patterns

As a typical Grignard reagent, Pyren-1-ylmagnesium bromide exhibits characteristic nucleophilic properties, readily attacking electrophilic centers to form new carbon-carbon bonds.

Nucleophilic Addition Reactions

The addition of the pyren-1-yl group to carbonyls and other electrophilic functional groups is a key feature of its reactivity profile.

Pyren-1-ylmagnesium bromide undergoes nucleophilic addition to the electrophilic carbon of carbonyl compounds. A notable example is its reaction with 4-bromobenzaldehyde (B125591), which proceeds to form the corresponding biarylmethanol, (4-bromophenyl)(pyren-1-yl)methanol, in a 76% yield. This reaction underscores the utility of this Grignard reagent in synthesizing complex polycyclic aromatic structures.

While specific research detailing the reaction of Pyren-1-ylmagnesium bromide with a wide array of ketones is limited, the general reactivity of sterically hindered Grignard reagents with ketones suggests that such reactions are feasible. However, the steric bulk of the pyrene (B120774) group may necessitate carefully optimized reaction conditions to achieve good yields, and side reactions such as enolization of the ketone may become more competitive.

| Electrophile | Product | Yield (%) |

|---|---|---|

| 4-bromobenzaldehyde | (4-bromophenyl)(pyren-1-yl)methanol | 76 |

The reactivity of Pyren-1-ylmagnesium bromide extends to other electrophilic functional groups, although specific examples are not extensively documented in the literature. By analogy with other aryl Grignard reagents, it is anticipated to react with:

Esters: Two equivalents of the Grignard reagent would likely add to an ester, first displacing the alkoxy group to form a ketone intermediate, which would then be attacked by a second equivalent to yield a tertiary alcohol after acidic workup.

Nitriles: Addition to a nitrile would form an imine intermediate, which upon hydrolysis would yield a ketone. The steric hindrance of the pyrene group might influence the rate and efficiency of these reactions.

Epoxides: Nucleophilic ring-opening of epoxides is a characteristic reaction of Grignard reagents. Attack would be expected to occur at the less sterically hindered carbon of the epoxide ring.

Substitution Reactions

While Grignard reagents are more commonly known for their addition reactions, they can participate in substitution reactions, particularly with alkyl halides and acyl chlorides. However, for aryl Grignard reagents like Pyren-1-ylmagnesium bromide, direct SN2-type substitution on unactivated alkyl halides is generally not a favored pathway. Cross-coupling reactions, as discussed below, are typically employed for such transformations.

Reaction with acyl chlorides would be expected to proceed readily to form the corresponding pyrenyl ketone. This reaction is a form of nucleophilic acyl substitution.

Cross-Coupling Reactions Utilizing Pyren-1-ylmagnesium Bromide

Pyren-1-ylmagnesium bromide is a valuable partner in transition metal-catalyzed cross-coupling reactions, enabling the formation of C(sp²)-C(sp²) and C(sp²)-C(sp³) bonds.

Kumada Coupling Reactions

The Kumada coupling, which involves the nickel- or palladium-catalyzed reaction of a Grignard reagent with an organic halide, is a powerful tool for the synthesis of biaryls and other coupled products. nih.govorganic-chemistry.orgwikipedia.org

While direct, high-yielding examples of Kumada coupling with Pyren-1-ylmagnesium bromide are not extensively reported, a closely related reaction provides strong evidence for its utility in this context. The palladium-catalyzed cross-coupling of pyren-1-yl zinc bromide with 9-iodo-ortho-carborane has been shown to produce 9-(pyren-1′-yl)-ortho-carborane in a 78% yield. nih.gov The same study noted that the corresponding reaction with Pyren-1-ylmagnesium bromide gave the product in a lower yield of 28%. nih.gov This suggests that while the Grignard reagent is a viable coupling partner, transmetalation to a less reactive organometallic species like the organozinc reagent can be advantageous in certain cases to improve yields.

The choice of catalyst, typically a nickel or palladium complex with appropriate ligands, is crucial for a successful Kumada coupling. For sterically demanding substrates like Pyren-1-ylmagnesium bromide, ligands that promote efficient oxidative addition and reductive elimination are necessary to overcome the steric hindrance.

| Pyrene-1-yl Reagent | Coupling Partner | Catalyst | Product | Yield (%) |

|---|---|---|---|---|

| Pyren-1-yl zinc bromide | 9-iodo-ortho-carborane | Pd-based | 9-(pyren-1′-yl)-ortho-carborane | 78 nih.gov |

| Pyren-1-ylmagnesium bromide | 9-iodo-ortho-carborane | Pd-based | 9-(pyren-1′-yl)-ortho-carborane | 28 nih.gov |

Negishi Coupling Reactions

The Negishi coupling is a versatile cross-coupling reaction that joins an organozinc compound with an organic halide or triflate, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org This reaction is often favored over the Kumada coupling due to the higher functional group tolerance of organozinc reagents compared to their Grignard counterparts. wikipedia.org

The key to performing a Negishi coupling with Pyren-1-ylmagnesium bromide is its conversion into a pyren-1-ylzinc intermediate. This is typically achieved through a transmetalation reaction where the Grignard reagent is treated with a zinc salt, most commonly zinc chloride (ZnCl₂) or zinc bromide (ZnBr₂).

This in situ generation of the organozinc species (Pyren-1-yl-ZnX) from the more reactive Grignard reagent is a crucial step that precedes the catalytic cycle. The resulting pyren-1-ylzinc reagent is less basic and less nucleophilic, which allows for the presence of a wider array of functional groups (e.g., esters, ketones) on the coupling partner that would be incompatible with the original Grignard reagent.

Both palladium and nickel catalysts are effective for Negishi couplings involving pyrenylzinc intermediates. wikipedia.orgorganic-chemistry.org The catalytic cycle is analogous to that of the Kumada coupling, involving oxidative addition, transmetalation with the organozinc reagent, and reductive elimination.

Palladium Catalysis: Palladium catalysts, such as Pd(PPh₃)₄ or those generated from Pd(dba)₂ and a phosphine ligand, are most commonly used. wikipedia.org They generally provide higher yields, exhibit greater functional group tolerance, and are highly reliable for coupling sp²-hybridized carbons, making them well-suited for synthesizing 1-arylpyrenes. wikipedia.org

Nickel Catalysis: Nickel catalysts, like Ni(PPh₃)₄ or Ni(acac)₂, offer a lower-cost alternative to palladium. wikipedia.org They are also highly effective, particularly for coupling with aryl and vinyl partners. wikipedia.orgorganic-chemistry.org However, nickel-catalyzed reactions can sometimes be less chemoselective. The mechanism can also be more varied than with palladium, potentially involving different oxidation states of nickel. wikipedia.org

The choice between palladium and nickel depends on the specific substrates, desired functional group compatibility, and cost considerations. For complex syntheses where functional group tolerance is paramount, palladium is often the catalyst of choice. wikipedia.org

Table 2: Comparison of Catalysts in Pyrenyl Negishi Coupling

| Catalyst Type | Common Precursors | Key Advantages | Key Disadvantages |

|---|---|---|---|

| Palladium | Pd(PPh₃)₄, PdCl₂(dppf) | High yields, excellent functional group tolerance, broad scope | Higher cost, air sensitivity |

| Nickel | Ni(acac)₂, NiCl₂(dppe) | Lower cost, high reactivity | Lower functional group tolerance, potential for side reactions |

Selective C-C Bond Formation with Complex Electrophiles

As a strong carbon nucleophile, Pyren-1-ylmagnesium bromide readily participates in addition reactions with a range of complex electrophilic substrates. A notable application is its reaction with functionalized aldehydes to form secondary alcohols, which can serve as intermediates for more complex pyrene-based materials. For instance, the Grignard reaction between pyren-1-ylmagnesium bromide, prepared in situ from 1-bromopyrene (B33193), and 4-bromobenzaldehyde yields the biarylmethanol product, (4-bromophenyl)(pyren-1-yl)methanol. This reaction proceeds with high efficiency and selectivity, demonstrating the Grignard reagent's ability to target the carbonyl group even in the presence of other potentially reactive sites, such as an aryl bromide. Subsequent reduction of the resulting hydroxyl group can provide a pathway to asymmetrically substituted diarylmethanes.

| Nucleophile | Electrophile | Product | Reaction Type |

|---|---|---|---|

| Pyren-1-ylmagnesium bromide | 4-bromobenzaldehyde | (4-bromophenyl)(pyren-1-yl)methanol | Nucleophilic Addition |

Suzuki-Miyaura Coupling Analogs (via Boronic Acid Equivalents or Transmetalation)

While not a direct participant in the canonical Suzuki-Miyaura catalytic cycle, Pyren-1-ylmagnesium bromide is a key precursor to the necessary organoboron reagents. The Grignard reagent can be readily converted into a pyreneboronic acid equivalent through a transmetalation reaction. This typically involves quenching the freshly prepared Grignard reagent with a trialkyl borate, such as trimethyl borate or triisopropyl borate, at low temperatures, followed by acidic hydrolysis. The resulting pyrene-1-boronic acid is a stable, isolable solid that is a highly effective coupling partner in subsequent palladium-catalyzed Suzuki-Miyaura reactions.

The synthetic utility of Pyren-1-ylmagnesium bromide and pyrene-1-boronic acid in cross-coupling reactions highlights a classic trade-off between reactivity and stability.

| Feature | Pyren-1-ylmagnesium Bromide | Pyrene-1-boronic Acid |

| Nature | Highly reactive, prepared in situ | Crystalline solid, stable to air and moisture |

| Reactivity | Strong nucleophile and base | Mild nucleophile, requires base activation |

| Functional Group Tolerance | Low; incompatible with acidic protons (e.g., -OH, -NH2, -COOH) and many carbonyls | High; tolerant of a wide range of functional groups |

| Primary Coupling Reaction | Kumada Coupling, Negishi Coupling (after transmetalation to Zn) | Suzuki-Miyaura Coupling |

| Mechanism | Direct transmetalation from Mg to Pd (Kumada) or Zn to Pd (Negishi) | Base-activated transmetalation from B to Pd |

Pyren-1-ylmagnesium bromide's high reactivity makes it unsuitable for direct use in Suzuki-Miyaura conditions, which typically employ a base that would readily react with the Grignard reagent. Conversely, pyrene-1-boronic acid is perfectly suited for these conditions, offering broad functional group compatibility and operational simplicity, making it the reagent of choice for most Suzuki-Miyaura cross-coupling applications.

The distinct reactivity profiles of organomagnesium and organoboron compounds allow for potential strategies of orthogonal, or sequential, cross-coupling. A hypothetical synthetic route could involve a molecule containing two different leaving groups, for instance, an iodo- and a bromo-substituent on an aromatic core. Due to the higher reactivity of the C-I bond in oxidative addition, a first Suzuki-Miyaura coupling could be performed selectively at this position using pyrene-1-boronic acid. Subsequently, the remaining C-Br bond could be targeted in a second coupling step.

Alternatively, a substrate bearing both a halide (e.g., bromide) and a boronic ester could be designed. The halide could first be subjected to a Kumada coupling using Pyren-1-ylmagnesium bromide under nickel or palladium catalysis. The boronic ester, being stable to these conditions, would remain untouched. In a subsequent step, the boronic ester could be engaged in a Suzuki-Miyaura coupling with a different aryl halide under a distinct set of catalytic conditions, allowing for the controlled, stepwise construction of complex molecular architectures.

Stille Coupling Analogs (via Stannane Equivalents or Transmetalation)

Similar to its role as a precursor for boronic acids, Pyren-1-ylmagnesium bromide can be used to generate the organostannane reagents required for Stille cross-coupling. The transmetalation is achieved by reacting the Grignard reagent with a trialkyltin halide, most commonly tributyltin chloride (Bu₃SnCl). This reaction produces 1-(tributylstannyl)pyrene, the active pyrenyl nucleophile for the Stille reaction. This pyrenylstannane can then be coupled with various organic electrophiles (such as aryl or vinyl halides and triflates) in the presence of a palladium catalyst. The Stille reaction is known for its tolerance of a wide array of functional groups, though a significant drawback is the toxicity of the organotin compounds.

Other Metal-Catalyzed Coupling Transformations (e.g., Heck, Sonogashira related)

Pyren-1-ylmagnesium bromide is an ideal nucleophile for other important metal-catalyzed cross-coupling reactions, most notably the Kumada and Negishi couplings. organic-chemistry.orgwikipedia.org

Kumada Coupling: This reaction involves the direct coupling of a Grignard reagent with an organic halide (aryl, vinyl) and is typically catalyzed by nickel or palladium complexes. organic-chemistry.orgwikipedia.org Pyren-1-ylmagnesium bromide can be coupled directly with various aryl bromides or iodides to form biaryl structures containing a pyrene subunit. This method is advantageous for its direct use of the Grignard reagent without an intermediate transmetalation step. organic-chemistry.org

Negishi Coupling: In this reaction, an organozinc reagent is coupled with an organic halide in the presence of a nickel or palladium catalyst. wikipedia.org Pyren-1-ylmagnesium bromide can be converted to the required pyrenylzinc halide by transmetalation with a zinc salt, such as zinc chloride (ZnCl₂). The resulting organozinc reagent is generally more tolerant of functional groups than the parent Grignard reagent and undergoes highly efficient cross-coupling. wikipedia.org

It is important to note that Pyren-1-ylmagnesium bromide is not a direct participant in the standard Heck or Sonogashira reaction pathways. The Heck reaction involves the coupling of an organic halide with an alkene, while the Sonogashira reaction couples an organic halide with a terminal alkyne; neither pathway typically involves a Grignard reagent as the organometallic nucleophile. wikipedia.orgorganic-chemistry.org

Carbonylation and Carboxylation Reactions

Pyren-1-ylmagnesium bromide reacts efficiently with carbon dioxide (CO₂) in a carboxylation reaction to yield pyrene-1-carboxylic acid. This reaction is typically performed by bubbling dry CO₂ gas through the Grignard solution or by pouring the solution over dry ice. Subsequent acidic workup protonates the intermediate magnesium carboxylate salt to afford the final carboxylic acid in high yield.

Carbonylation, the introduction of a carbonyl group, can also be achieved. For example, reaction of Pyren-1-ylmagnesium bromide with an appropriate formylating agent, such as N,N-dimethylformamide (DMF), followed by hydrolysis, yields pyrene-1-carbaldehyde. These reactions provide straightforward and efficient routes to key functionalized pyrene derivatives that are valuable starting materials for the synthesis of dyes, ligands, and materials for organic electronics.

| Reaction Type | Electrophile | Product |

|---|---|---|

| Carboxylation | Carbon Dioxide (CO₂) | Pyrene-1-carboxylic acid |

| Carbonylation (Formylation) | N,N-dimethylformamide (DMF) | Pyrene-1-carbaldehyde |

Synthesis of Pyrenecarbaldehydes

The formylation of Grignard reagents is a common method for the synthesis of aldehydes. In the case of Pyren-1-ylmagnesium bromide, the reaction with a suitable formylating agent, such as N,N-dimethylformamide (DMF), provides a direct route to 1-pyrenecarbaldehyde. DMF is frequently used not just as a solvent but also as a reagent that provides the formyl group. nih.gov

The reaction involves the nucleophilic attack of the pyrenyl anion from the Grignard reagent onto the electrophilic carbonyl carbon of DMF. The initial addition product is a tetrahedral intermediate, which upon acidic workup, hydrolyzes to yield the final aldehyde product. The selection of reaction conditions, including temperature and stoichiometry, is crucial for optimizing the yield and minimizing side products.

Table 1: Synthesis of 1-Pyrenecarbaldehyde from Pyren-1-ylmagnesium Bromide

| Entry | Formylating Agent | Solvent | Reaction Conditions | Yield (%) | Reference |

|---|

Note: The yield can vary based on the purity of the Grignard reagent and the specific workup procedure.

Synthesis of Pyrenecarboxylic Acids

The synthesis of carboxylic acids via the carboxylation of Grignard reagents is a classic and highly efficient transformation. skku.edu This reaction is the primary method for converting Pyren-1-ylmagnesium bromide into 1-pyrenecarboxylic acid. The process involves the reaction of the Grignard reagent with solid carbon dioxide (dry ice). youtube.com

The reaction is typically carried out by adding the ethereal solution of Pyren-1-ylmagnesium bromide to a vessel containing an excess of crushed dry ice. youtube.comquora.com The Grignard reagent attacks the electrophilic carbon of CO2, forming a magnesium carboxylate salt (magnesium bromobenzoate in the case of phenylmagnesium bromide). quora.com Subsequent acidification of this salt with a strong aqueous acid, such as hydrochloric acid, protonates the carboxylate to furnish the final 1-pyrenecarboxylic acid product. chegg.com The reaction is highly exothermic and proceeds readily at ambient pressure and low temperatures. whiterose.ac.uk

Table 2: Synthesis of 1-Pyrenecarboxylic Acid from Pyren-1-ylmagnesium Bromide

| Entry | Carbon Source | Solvent | Reaction Conditions | Yield (%) | Reference |

|---|

Note: High yields are common for this robust reaction, often exceeding 70-80%.

Mechanistic Insights into Carbonylation Pathways

The mechanisms for the formation of pyrenecarbaldehydes and pyrenecarboxylic acids from Pyren-1-ylmagnesium bromide, while both involving nucleophilic attack on a carbonyl carbon, differ in the nature of the electrophile and the subsequent steps.

Formylation with DMF: The reaction with N,N-dimethylformamide is more complex. DMF can be activated by the Lewis acidic Mg²⁺ center of the Grignard reagent, but the primary pathway involves the nucleophilic pyrenyl group attacking the carbonyl carbon of DMF. This forms a tetrahedral intermediate, an alkoxide adduct. This intermediate is not directly hydrolyzed to the aldehyde. Upon addition of aqueous acid during workup, the intermediate breaks down, eliminating dimethylamine and forming the protonated aldehyde. In some contexts, particularly with activating agents like phosphorus oxychloride or phosgene, DMF can form a more reactive Vilsmeier-Haack type reagent in situ, which is a highly electrophilic chloroiminium ion that is then attacked by the nucleophile. mdpi.com However, in a standard Grignard reaction, the direct nucleophilic addition to the DMF carbonyl is the generally accepted pathway. nih.gov

Iv. Synthesis of Functionalized Pyrene Derivatives Via Pyren 1 Ylmagnesium Bromide

Access to Mono-Substituted Pyrene (B120774) Systems

The most direct application of pyren-1-ylmagnesium bromide is in the synthesis of 1-substituted pyrenes. The high nucleophilicity of the carbanionic pyrene allows for efficient bond formation with a diverse range of electrophiles, providing access to a variety of functionalized derivatives.

The reaction of pyren-1-ylmagnesium bromide with carbon electrophiles, such as aldehydes, ketones, and alkyl or aryl halides, is a fundamental method for forging new carbon-carbon bonds at the 1-position of the pyrene core. A prominent example is the nucleophilic addition to aldehydes to form secondary alcohols. For instance, the reaction with 4-bromobenzaldehyde (B125591) produces (4-bromophenyl)pyren-1-ylmethanol in high yield. uky.edu This biarylmethanol can then be further transformed; a subsequent reduction of the hydroxyl group can yield the corresponding 1-(4-bromobenzyl)pyrene. uky.edu

These coupling reactions are pivotal for constructing larger aromatic systems and connecting the pyrene unit to other functional organic groups. The selective preparation of such mono-substituted derivatives is crucial, as they are often the foundational components for more complex molecules and polymers used in organic electronics. uky.edu

Beyond C-C bond formation, pyren-1-ylmagnesium bromide is instrumental in introducing various heteroatoms to the pyrene scaffold. The reaction with carbonyl compounds, as seen with 4-bromobenzaldehyde, directly introduces an oxygen-containing hydroxyl group. uky.edu

This reactivity can be extended to other heteroatom-based electrophiles. A general and powerful strategy for creating C-B bonds involves the reaction of Grignard reagents with boron electrophiles like trialkoxyboranes (e.g., trimethyl borate) or boronic esters. The nucleophilic addition of the Grignard reagent to the boron center results in the formation of a boronate complex. While the reaction of pyren-1-ylmagnesium bromide with a boronic ester would lead to a borinic acid, this method highlights a pathway to pyrene derivatives functionalized with boron, a key element in materials for optoelectronics and in Suzuki-Miyaura cross-coupling reactions.

Synthesis of Pyrene-Based Macromolecules and Polymers

The integration of the photophysically active pyrene unit into macromolecules and polymers is of great interest for the development of advanced materials. Pyren-1-ylmagnesium bromide can be a key tool for synthesizing pyrene-containing monomers that can subsequently be polymerized.

By reacting pyren-1-ylmagnesium bromide with an electrophile that also contains a polymerizable group (such as a vinyl, allyl, or propynyl (B12738560) group), a pyrene-functionalized monomer can be created. mdpi.com For example, reaction with allyl bromide would yield 1-allylpyrene. Such monomers, bearing a reactive double or triple bond, can then participate in various polymerization reactions, such as radical polymerization, ring-opening metathesis polymerization (ROMP), or addition polymerization. This approach allows for the pyrene moiety to be incorporated as a side-chain or an end-group in a polymer, imparting its unique fluorescent and electronic properties to the resulting macromolecule. uky.edu While direct polymerization initiated by pyren-1-ylmagnesium bromide is not common, its role in building the essential monomeric units is a critical step in the synthesis of these advanced functional polymers.

Integration into Conjugated Polymer Backbones

The incorporation of pyrene units directly into the backbone of a conjugated polymer is a key strategy for tuning the optoelectronic properties of the material. This approach leverages the π-conjugated system of pyrene to enhance charge transport and modify the absorption and emission characteristics of the polymer. A common method to achieve this involves the synthesis of a disubstituted pyrene monomer, which can then undergo polymerization.

Pyren-1-ylmagnesium bromide is instrumental in the synthesis of such monomers. A typical reaction involves the nucleophilic attack of the Grignard reagent on an electrophilic species that contains another polymerizable functional group. For instance, the reaction of pyren-1-ylmagnesium bromide with 4-bromobenzaldehyde yields a biarylmethanol. uky.edu This intermediate can be subsequently reduced to furnish 1-(4-bromobenzyl)pyrene. uky.edu This product is a valuable monomer where the pyrene unit is linked to a polymerizable handle (the bromophenyl group), allowing for its incorporation into a polymer chain via various cross-coupling polymerization techniques, such as Suzuki or Stille coupling. uky.edu

The synthesis of such monomers is a critical step, as the selective preparation of disubstituted pyrenes is essential for creating linear polymers with well-defined structures. uky.edu

| Entry | Reactant 1 | Reactant 2 | Product (Monomer Precursor) | Yield (%) | Ref. |

| 1 | Pyren-1-ylmagnesium bromide | 4-Bromobenzaldehyde | (4-Bromophenyl)(pyren-1-yl)methanol | 76 | uky.edu |

| 2 | (4-Bromophenyl)(pyren-1-yl)methanol | Me2SiHCl/InCl3 | 1-(4-Bromobenzyl)pyrene | 86 | uky.edu |

Table 1: Synthesis of a Pyrene-Containing Monomer Precursor using Pyren-1-ylmagnesium Bromide.

Once synthesized, these monomers can be polymerized. While various methods exist for polymerizing aryl halides, Grignard Metathesis (GRIM) polymerization is a particularly relevant technique for producing well-defined conjugated polymers like poly(3-alkylthiophenes). acs.orgresearchgate.net This method offers control over molecular weight and regioregularity, which are crucial for optimizing the electronic properties of the final material. acs.orgnih.gov

Pyrene as a Pendant Unit in Polymeric Architectures

Attaching pyrene as a pendant unit to a polymer backbone is another effective strategy for designing functional materials. This architecture is often employed to create fluorescent probes, sensors, and materials for organic electronics where the pyrene units can interact through π–π stacking. acs.orgrsc.org

While direct grafting of pyren-1-ylmagnesium bromide onto a pre-formed polymer containing electrophilic side chains is a conceivable route, it is not commonly reported. A more prevalent and controlled approach involves the synthesis of a monomer featuring a polymerizable group (like a vinyl or methacrylate (B99206) group) attached to the pyrene core, followed by the polymerization of this monomer. acs.orgnih.gov

For example, a common strategy involves the synthesis of a pyrene-containing methacrylate monomer, such as 6-(pyren-1-yloxy)hexyl methacrylate (PyMA). acs.orgnih.gov Although the synthesis of this specific monomer often starts from other pyrene derivatives like pyrene-1-carbaldehyde, the principle highlights the importance of creating a functional monomer first. nih.gov This monomer can then be polymerized using controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP). acs.org This method allows for the creation of well-defined block copolymers where one block contains pendant pyrene units, such as in poly(3-hexylthiophene)-b-poly(6-(pyren-1-yloxy)hexyl methacrylate) (P3HT-b-poly(PyMA)). acs.org

This "grafting-through" approach, where a functional monomer is polymerized, provides superior control over the polymer structure, including molecular weight and the density of the pendant pyrene groups, compared to the "grafting-onto" method. rsc.orgcmu.edu The incorporation of pyrene as a pendant group has been shown to significantly influence the polymer's properties, including promoting chain aggregation and improving charge carrier mobility. rsc.org

| Polymer | Monomer(s) | Polymerization Method | Pendant Group | Key Finding | Ref. |

| P3HT-b-poly(PyMA) | 2-bromo-5-iodo-3-hexylthiophene, 6-(pyren-1-yloxy)hexyl methacrylate (PyMA) | GRIM and ICAR-ATRP | Pyrene (via PyMA) | Enhanced long-range π–π interactions and alignment of the P3HT block. | acs.org |

| Carbazole-DPP Polymer (P2) | Carbazole-DPP monomer with pyrene-terminated side chain | Suzuki Polymerization | Pyrene | Increased hole mobility compared to polymer with only alkyl side chains. | rsc.org |

Table 2: Examples of Polymers with Pendant Pyrene Units Synthesized from Pyrene-Functionalized Monomers.

V. Advanced Characterization and Computational Studies of Pyren 1 Ylmagnesium Bromide Chemistry

Spectroscopic Analysis of Reaction Intermediates and Products

Spectroscopic techniques are indispensable tools for the detailed investigation of chemical reactions involving pyren-1-ylmagnesium bromide. They allow for the real-time observation of transient species and the unambiguous structural determination of final products.

Nuclear Magnetic Resonance (NMR) Studies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of the products derived from reactions with pyren-1-ylmagnesium bromide. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms within a molecule.

In the context of pyren-1-ylmagnesium bromide chemistry, NMR is crucial for confirming the successful formation of new carbon-carbon bonds. For instance, in the reaction of pyren-1-ylmagnesium bromide with an electrophile, the appearance of characteristic signals for the pyrenyl group, coupled with the signals of the electrophilic partner in the final product's NMR spectrum, confirms the desired transformation. The specific chemical shifts and coupling constants of the aromatic protons on the pyrene (B120774) moiety can also provide insights into the electronic effects of the newly introduced substituent.

Detailed 2D NMR experiments, such as COSY (Correlation Spectroscopy) and HMQC (Heteronuclear Multiple Quantum Coherence), are often employed to unambiguously assign all proton and carbon signals, especially in complex molecules where the pyrenyl group is incorporated into a larger framework. For example, in the synthesis of complex polycyclic aromatic hydrocarbons or functionalized pyrene derivatives, these advanced NMR techniques are essential for confirming the regioselectivity of the reaction and the final molecular architecture. nih.govnih.gov

While direct NMR analysis of the Grignard reagent itself is complicated by the presence of the paramagnetic magnesium and the dynamic nature of the Schlenk equilibrium, NMR studies of the reaction products are routine and provide invaluable structural information. tum.deuni-goettingen.de

Table 1: Representative ¹H NMR Data for a Hypothetical Product of Pyren-1-ylmagnesium Bromide Reaction (Note: This table is illustrative and actual chemical shifts would vary depending on the specific product)

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Pyrenyl-H | 8.0-8.5 | m | - |

| Other aromatic-H | 7.2-7.8 | m | - |

Electron Paramagnetic Resonance (EPR) for Radical Intermediates

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly sensitive spectroscopic technique for the detection and characterization of species with unpaired electrons, such as free radicals. bruker.com In the context of Grignard reactions, particularly those involving aryl halides and magnesium, the formation of radical intermediates via single-electron transfer (SET) mechanisms has been proposed and studied. nih.gov

For pyren-1-ylmagnesium bromide, EPR spectroscopy can be instrumental in detecting the transient pyrenyl radical (pyren-1-yl•) or other radical species that may form during the reaction. The resulting EPR spectrum can provide information about the electronic structure of the radical, the delocalization of the unpaired electron across the pyrene ring system, and its interaction with the magnetic nuclei of the molecule (hyperfine coupling). nih.govnih.gov

The detection and characterization of such radical intermediates by EPR can provide crucial evidence for a SET pathway, offering deeper insight into the reaction mechanism that might not be accessible through other analytical techniques. rsc.orgscielo.org.mx

UV-Vis Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule and is particularly useful for studying conjugated systems like the pyrene moiety. The pyrene chromophore exhibits characteristic absorption bands in the UV-Vis region, which are sensitive to substitution and the electronic environment.

When pyren-1-ylmagnesium bromide reacts to form a new compound, the UV-Vis spectrum of the product will show shifts in the absorption maxima (λ_max) and changes in the molar absorptivity (ε) compared to the parent pyrene molecule. These changes can provide valuable information about the extent of electronic communication between the pyrene core and the newly introduced functional group. For instance, the formation of a product with an extended π-system through conjugation with the pyrene ring will typically result in a bathochromic (red) shift of the absorption bands. uky.edu

UV-Vis spectroscopy can also be used to monitor the progress of a reaction involving pyren-1-ylmagnesium bromide, as the disappearance of the reactant's absorption features and the appearance of the product's characteristic spectrum can be followed over time.

Density Functional Theory (DFT) Calculations

Investigation of Electronic Structures of Pyrenyl Species

The electronic structure of the pyrenyl moiety is fundamental to the chemical behavior of Pyren-1-ylmagnesium bromide. Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for elucidating the intricate electronic properties of pyrene and its derivatives. These studies provide critical insights into frontier molecular orbitals (HOMO and LUMO), electron distribution, and the energetic landscape of various pyrenyl species, which collectively govern the reactivity of the Grignard reagent.

Research has demonstrated that the pyrene core possesses strong π-electron delocalization, which can be significantly influenced by substituents. scirp.org The attachment of different functional groups can alter the energies of the HOMO and LUMO, thereby modifying the electron-donating or electron-accepting capabilities of the pyrene system. acs.orgnih.gov For instance, attaching an amide group via its carbonyl carbon tends to lower the energy of both the HOMO and LUMO, enhancing the pyrene chromophore's propensity to act as an electron acceptor. acs.org Conversely, attachment via the amide nitrogen raises the energy of the pyrene HOMO while not significantly affecting the LUMO, making the derivative a better electron donor. acs.org

Computational studies have been employed to calculate the HOMO-LUMO energy gap (ΔE), a key indicator of chemical reactivity and stability. For the parent pyrene molecule, the calculated ΔE is approximately 3.84 eV, which shows excellent agreement with experimental values. scirp.org The introduction of substituents, such as a chloro group, leads to small variations in this energy gap. scirp.orgfudutsinma.edu.ng

Further computational analysis has focused on pyrenyl intermediates, such as the pyrenyl radical cation and its monodehydrogenated isomers (pyrenyl cations). These studies are crucial for understanding potential reaction pathways and the stability of charged species. DFT calculations at the B3LYP/6-311+G(p,d) level of theory have been used to determine the relative energies and singlet-triplet energy gaps for different pyrenyl cation isomers. researchgate.net The ground state of these arylium species is typically a triplet, possessing a carbene-like character. researchgate.net The specific isomerism of the pyrenyl cation (i.e., the position of the "missing" hydrogen) significantly impacts its stability. researchgate.net

The table below summarizes key computational data for pyrene and related pyrenyl species, illustrating the impact of substitution and charge on their electronic properties.

Table 1: Calculated Electronic Properties of Pyrene and its Derivatives

| Compound/Species | Method | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Reference |

|---|---|---|---|---|---|

| Pyrene | B3LYP/6-311G** | -5.76 | -1.92 | 3.84 | scirp.org |

| 1-Chloropyrene | B3LYP/6-311G** | -5.87 | -2.13 | 3.74 | scirp.org |

| 1,3,6,8-tetrakis(pyridin-4-ylethynyl)pyrene | DFT | -5.47 | -2.93 | 2.54 | beilstein-journals.org |

| 1,6-bis(pyridin-4-ylethynyl)pyrene | DFT | -5.73 | -2.78 | 2.95 | beilstein-journals.org |

| 1,8-bis(pyridin-4-ylethynyl)pyrene | DFT | -5.72 | -2.78 | 2.94 | beilstein-journals.org |

Investigations into the electronic structure of pyrenyl species where the pyrene ring is directly bonded to an electron-accepting group, such as a boryl group, have also been conducted. In the reduced form of 2-(dimesitylboryl)pyrene, DFT calculations show significant delocalization of the excess electron, with spin density distributed between the pyrene (40%) and the boryl (60%) moieties. acs.org This delocalization leads to distinct structural changes, including a shortening of the B–C(pyrene) bond and alterations in the C–C bond lengths within the pyrene core, indicating a degree of quinoidal character. acs.org

These computational findings highlight how the electronic landscape of the pyrene core is tunable and highly sensitive to the nature and position of substituents. This understanding is directly applicable to Pyren-1-ylmagnesium bromide, where the electropositive MgBr group profoundly influences the electronic structure of the attached pyrenyl carbanion, making it a potent nucleophile in chemical synthesis.

Table 2: Relative Energies of Monodehydrogenated Pyrenyl Cation Isomers

| Isomer | Relative Energy (eV) (vs. lowest-energy triplet) | Singlet-Triplet Gap (eV) | Reference |

|---|---|---|---|

| 1-Pyrenyl Cation | 0.239 | 0.239 | researchgate.net |

| 2-Pyrenyl Cation | 0.473 | 0.473 | researchgate.net |

| 4-Pyrenyl Cation | 0.000 | 0.565 | researchgate.net |

Vi. Research Outlook and Future Directions for Pyren 1 Ylmagnesium Bromide Chemistry

Development of Novel Catalytic Systems for Enhanced Reactivity

While Grignard reagents are renowned for their high reactivity, the development of advanced catalytic systems can further enhance their performance, offering improved yields, milder reaction conditions, and novel reaction pathways. A promising area of research is the design of synergistic catalytic systems that activate both the Grignard reagent and its reaction partner.

A notable example is the use of pyrene-based quaternary ammonium (B1175870) bromides (PABs) in conjunction with graphitic carbon nitride (g-C3N4) to catalyze the fixation of carbon dioxide with epoxides. nih.gov This system demonstrates a synergistic effect where the g-C3N4 surface and the PAB work in concert to promote the reaction under mild conditions, such as atmospheric pressure and solvent-free environments. nih.gov In this process, the g-C3N4 is believed to activate the epoxide, while the bromide ion from the PAB acts as a nucleophile to initiate ring-opening, ultimately leading to the formation of cyclic carbonates. nih.gov The combination of the two components leads to significantly higher yields than when either is used alone. nih.gov

Research into the optimization of such combined catalyst systems has shown that the catalyst loading is a critical parameter. For the reaction between epichlorohydrin (B41342) and CO2, increasing the amount of the g-C3N4/Py-C12 catalyst system led to a marked improvement in product yield, achieving up to 95.2% under optimized conditions. nih.gov

| Entry | g-C3N4 (mg) | Py-C12 (mg) | Yield (%) |

|---|---|---|---|

| 1 | 6 | 9.5 | 80.1 |

| 2 | 9 | 14.3 | 89.3 |

| 3 | 12 | 19 | 93.5 |

| 4 | 15 | 23.8 | 95.2 |

Future work will likely focus on developing other novel catalytic systems, including transition-metal catalysts, to enhance the reactivity and selectivity of pyren-1-ylmagnesium bromide in cross-coupling reactions and other transformations. The development of heterogeneous catalysts is particularly desirable as they can be easily recovered and reused, aligning with the principles of sustainable chemistry. nih.gov

Exploration of Asymmetric Synthesis via Pyren-1-ylmagnesium Bromide

Asymmetric synthesis, the controlled formation of a specific stereoisomer, is of paramount importance in the synthesis of pharmaceuticals and other biologically active molecules. nih.govegyankosh.ac.in The incorporation of the bulky, planar pyrene (B120774) group into a chiral molecule can have significant implications for its biological interactions and material properties. The use of pyren-1-ylmagnesium bromide in asymmetric reactions represents a key strategy for accessing such enantiomerically pure compounds.

One of the primary methods for achieving stereocontrol is through the use of chiral auxiliaries, which are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. researchgate.netyork.ac.uk Another powerful approach involves the use of chiral catalysts, which can induce enantioselectivity in a reaction using only a substoichiometric amount of the chiral controller. york.ac.uk

A significant advancement in this area is the enantioselective [3+2] photocycloaddition for the synthesis of rocaglamide (B1679497) derivatives, where pyren-1-ylmagnesium bromide is a key reactant. acs.org In this process, the Grignard reagent is used to prepare a chiral TADDOL derivative, which then acts as a chiral Brønsted acid catalyst. acs.org This catalyst directs the enantioselective cycloaddition between a photochemically generated oxidopyrylium species and a dipolarophile, leading to the formation of the desired rocaglate core structure with high enantiomeric excess. acs.org This strategy highlights the potential for pyren-1-ylmagnesium bromide to be a precursor not only to the final product's structure but also to the chiral catalyst that controls its stereochemistry.

Future research in this domain will likely explore a broader range of chiral auxiliaries and catalysts for reactions involving pyren-1-ylmagnesium bromide. This could include the development of novel chiral ligands for metal-catalyzed asymmetric cross-coupling reactions or the use of organocatalysts to mediate enantioselective additions of the Grignard reagent to various electrophiles. rug.nl

Expansion of Substrate Scope for Complex Molecular Architectures

The pyrene unit is a fundamental building block for a wide array of complex polycyclic aromatic hydrocarbons (PAHs) and functional materials. uky.eduresearchgate.net Pyren-1-ylmagnesium bromide serves as a versatile nucleophilic source of the pyrene moiety, enabling its incorporation into diverse and intricate molecular frameworks. Research continues to expand the scope of substrates that can be effectively coupled with this Grignard reagent, leading to novel and larger molecular architectures.

The synthesis of complex PAHs and metallapolycyclics is an area of active investigation. For instance, new iridafluoranthenes and other fused-ring irida-polycyclic aromatic hydrocarbons have been synthesized in high yields through one-pot methods that likely involve intermediates derived from pyrene precursors. nih.gov These reactions demonstrate the feasibility of constructing complex, multi-ring systems that merge organic and organometallic chemistry. Similarly, bromo-functionalized B1-polycyclic aromatic hydrocarbons containing pyrene have been used to create donor-acceptor materials with applications in organic electronics. ed.ac.uk

Furthermore, pyren-1-ylmagnesium bromide is instrumental in the synthesis of pyrene-containing macrocycles. The first synthesis of cyclohexa(1,3-pyrenylene), a non-aggregating, blue-light-emitting material, was achieved in a multi-step process starting from pyrene, showcasing a pathway to highly twisted macrocyclic structures. nih.gov Such macrocycles are precursors to intriguing structures like holey nanographenes. nih.gov The construction of even more complex, triply-bridged pyrenophanes has also been developed, relying on the regiochemical preferences of the pyrene core to control the substitution pattern. researchgate.net

| Molecule Class | Substrate/Reaction Partner | Resulting Structure | Significance |

|---|---|---|---|

| Biarylmethanols | 4-Bromobenzaldehyde (B125591) | (4-Bromophenyl)pyren-1-ylmethanol | Precursor for organic electronic materials. acs.orguky.edu |

| Nitrogen-containing Polyaromatics | Cinchona Alkaloid Derivatives | 5-Aza-7H-benzo[no]tetraphene system | Novel chiral ring system with potential fluorescent properties. acs.org |

| Pyrene-containing Macrocycles | Multi-step synthesis involving pyrene building blocks | Cyclohexa(1,3-pyrenylene) | Highly twisted, blue-light-emitting material; precursor to holey nanographene. nih.gov |

| Pyrenophanes | Multi-step synthesis involving Friedel-Crafts, Wurtz, and McMurry reactions | 1,1,n,n-Tetramethylnteropyrenophanes | Nonplanar, triply-bridged pyrene systems. researchgate.net |

The continued exploration of new reaction partners for pyren-1-ylmagnesium bromide, particularly those that enable the construction of three-dimensional and macrocyclic structures, will be a key driver of innovation in materials science and supramolecular chemistry.

Integration with Flow Chemistry and Sustainable Synthesis Practices

The future of chemical manufacturing lies in the adoption of processes that are not only efficient but also safe, scalable, and environmentally benign. The integration of pyren-1-ylmagnesium bromide chemistry with modern technologies like continuous flow synthesis and the adoption of green chemistry principles are critical future directions. mdpi.comresearchgate.net

Continuous flow chemistry offers numerous advantages over traditional batch processing, including superior heat and mass transfer, enhanced safety profiles for highly reactive species like Grignard reagents, and the potential for automation and seamless multi-step synthesis. nih.govbeilstein-journals.org While specific applications of pyren-1-ylmagnesium bromide in flow systems are not yet widely reported, the successful continuous flow synthesis of other Grignard reagents provides a clear roadmap. chemrxiv.org Such systems allow for precise control over reaction parameters, which can lead to higher selectivity and yield. chemrxiv.orgrsc.org The ability to safely generate and immediately consume pyren-1-ylmagnesium bromide in a continuous stream would mitigate the risks associated with storing large quantities of this reactive intermediate, a significant advantage for industrial-scale production. acs.org

Sustainable or "green" synthesis practices aim to minimize the environmental impact of chemical processes by reducing waste, using less hazardous substances, and improving energy efficiency. nih.govscispace.com The catalytic CO2 fixation reaction mentioned previously is a prime example of a green chemistry application, as it utilizes a greenhouse gas as a C1 feedstock. nih.gov Future research will likely focus on replacing traditional, volatile organic solvents like THF and diethyl ether with more sustainable alternatives. Furthermore, developing catalytic cycles that operate with high turnover numbers and can be easily regenerated will be crucial. The use of plant-based extracts or other renewable resources in the synthesis process represents another frontier in making the chemistry of pyren-1-ylmagnesium bromide more sustainable. mdpi.com

The convergence of flow chemistry and green synthesis principles will enable the development of highly efficient, safe, and sustainable processes for producing pyrene-containing molecules, paving the way for their broader application in advanced technologies.

Q & A

Q. What are the optimal laboratory conditions for synthesizing Pyren-1-ylmagnesium bromide, and how can reaction efficiency be maximized?

- Methodological Answer : Pyren-1-ylmagnesium bromide, a Grignard reagent, is typically synthesized via magnesium activation in anhydrous tetrahydrofuran (THF). Key steps include:

- Magnesium Activation : Pre-treat magnesium turnings with 1,2-dibromoethane in THF under inert atmosphere (argon/nitrogen) to remove oxide layers and enhance reactivity .

- Controlled Addition : Add pyren-1-yl bromide dissolved in THF dropwise to the activated magnesium suspension at 40–50°C to prevent violent exothermic reactions .

- Monitoring : Use gas evolution (bubbling cessation) or color change (gray to dark brown) as indicators of reaction completion (~1–2 hours).

- Yield Optimization : Ensure strict exclusion of moisture and oxygen via Schlenk techniques or gloveboxes. Confirm reagent purity (e.g., pyren-1-yl bromide >98%) to avoid side reactions .

Table 1 : Typical Synthesis Parameters

| Parameter | Condition |

|---|---|

| Solvent | Anhydrous THF |

| Temperature | 40–50°C |

| Reaction Time | 1–2 hours |

| Magnesium Pre-treatment | 1,2-Dibromoethane in THF |

Q. What safety protocols are critical for handling Pyren-1-ylmagnesium bromide in academic research settings?

- Methodological Answer : Pyren-1-ylmagnesium bromide is highly moisture-sensitive and flammable. Key precautions include:

- Ventilation : Perform reactions in fume hoods with >6 air changes/hour to prevent vapor accumulation .

- Personal Protective Equipment (PPE) : Use flame-resistant lab coats, nitrile gloves (tested for THF compatibility), and full-face shields. Avoid static discharge via grounded equipment .

- Storage : Store under inert gas (argon) at 4°C in sealed, flame-resistant containers. Label containers with hazard warnings (e.g., "Flammable," "Water-Reactive") .

- Spill Management : Neutralize spills with dry sand or vermiculite, followed by slow addition of isopropanol to quench residual reactivity .

Q. Which analytical techniques are most reliable for characterizing Pyren-1-ylmagnesium bromide and confirming its purity?

- Methodological Answer : Characterization requires a combination of spectroscopic and titration methods:

- Quantitative Titration : Use Gilman titration with 4-(4-nitrobenzyl)pyridine to determine active Grignard concentration .

- Spectroscopy :

- NMR : Analyze and NMR in deuterated THF to confirm the absence of protonated byproducts (e.g., pyrene). Peaks for Mg-bound carbon appear upfield (~δ 80–100 ppm in ) .

- GC-MS : Detect volatile impurities (e.g., residual THF, dibromoethane) with a DB-5MS column and electron ionization .

- Elemental Analysis : Validate Mg and Br content via inductively coupled plasma mass spectrometry (ICP-MS) .

Advanced Research Questions

Q. How can researchers address low yields of Pyren-1-ylmagnesium bromide due to premature quenching or incomplete magnesium activation?

- Methodological Answer : Common issues arise from trace moisture or insufficient magnesium reactivity. Troubleshooting steps include:

- Magnesium Reactivation : Reflux magnesium turnings with iodine in THF prior to use to remove oxide layers .

- Moisture Control : Pre-dry THF over molecular sieves (3Å) and use high-purity argon (≤1 ppm O/HO) for inert atmospheres .

- Kinetic Monitoring : Use in situ Raman spectroscopy to track the disappearance of the C-Br bond (stretch ~550 cm) and formation of Mg-C bonds .

- Alternative Solvents : Test less polar solvents (e.g., diethyl ether) if THF promotes side reactions, though reactivity may decrease .

Q. What mechanistic insights explain the regioselectivity of Pyren-1-ylmagnesium bromide in nucleophilic additions to polycyclic aromatic substrates?

- Methodological Answer : The regioselectivity is influenced by steric and electronic factors:

- Steric Effects : The bulky pyrenyl group directs nucleophilic attack to less hindered positions (e.g., para to substituents in anthracene derivatives) .

- Electronic Effects : Computational studies (DFT) show higher electron density at specific carbons in aromatic systems, favoring Mg-C bond formation. For example, in naphthalene, the α-position is more reactive due to lower LUMO energy .

- Experimental Validation : Use competitive reactions between equimolar substrates (e.g., naphthalene vs. biphenyl) and analyze product ratios via HPLC with UV detection .

Q. How should researchers resolve contradictory data regarding the stability of Pyren-1-ylmagnesium bromide in ethereal solvents under varying temperatures?

- Methodological Answer : Discrepancies in stability studies often arise from impurities or measurement techniques. A systematic approach includes:

- Controlled Replicates : Synthesize multiple batches using identical conditions and compare decomposition rates via NMR .

- Accelerated Aging Tests : Store solutions at 25°C, 4°C, and -20°C, and quantify active Grignard content weekly using titration .

- Impurity Profiling : Analyze solvent lots for peroxides (via iodide/starch test strips) and adjust purification protocols (e.g., distillation over sodium/benzophenone) .

- Data Reconciliation : Apply statistical tools (e.g., ANOVA) to identify outliers and validate methods with interlaboratory comparisons .

Table 2 : Stability Data Under Different Conditions

| Temperature | Solvent | Half-Life (Days) | Key Degradation Product |

|---|---|---|---|

| 25°C | THF | 3–5 | Pyrene |

| 4°C | THF | 10–14 | Pyrene |

| -20°C | Diethyl Ether | >30 | None detected |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products